molecular formula C12H24O3 B14132224 tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate CAS No. 89113-57-5

tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate

Cat. No.: B14132224
CAS No.: 89113-57-5
M. Wt: 216.32 g/mol
InChI Key: ODXKOERTJDPGMG-UHFFFAOYSA-N
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Description

tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and an acetate group linked through an ether bond to a 3,3-dimethylbutan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate can be synthesized through several methods. One common approach involves the esterification of tert-butyl alcohol with 3,3-dimethylbutan-2-yl acetate in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols and amines.

    Biology: The compound can be employed in the synthesis of biologically active molecules and natural products.

    Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is unique due to the presence of the 3,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.

Properties

CAS No.

89113-57-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl 2-(3,3-dimethylbutan-2-yloxy)acetate

InChI

InChI=1S/C12H24O3/c1-9(11(2,3)4)14-8-10(13)15-12(5,6)7/h9H,8H2,1-7H3

InChI Key

ODXKOERTJDPGMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)OCC(=O)OC(C)(C)C

Origin of Product

United States

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